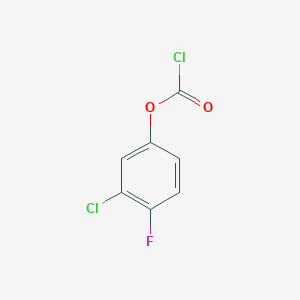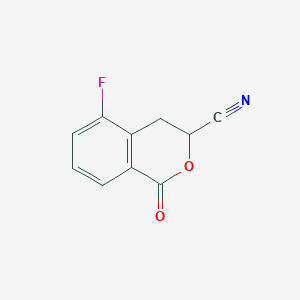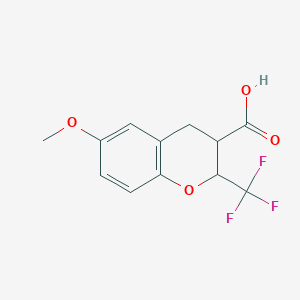
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases like cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran: Lacks the carboxylic acid group.
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Lacks the methoxy group.
6-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and carboxylic acid), which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11F3O4 |
|---|---|
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H11F3O4/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10(19-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17) |
InChI-Schlüssel |
LQGKEBOPIQSXMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)
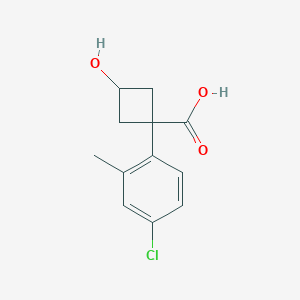


![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
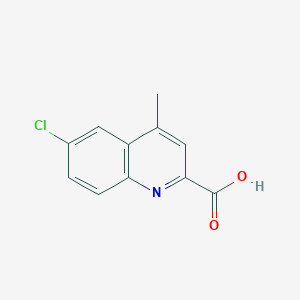
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
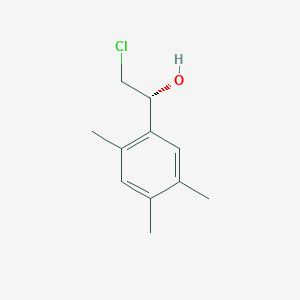
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
